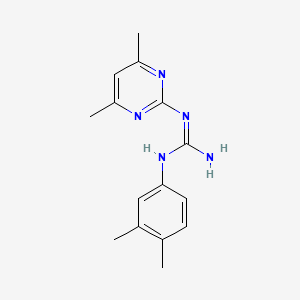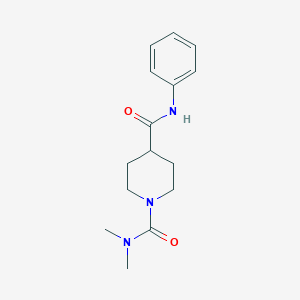
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride, also known as RO-20-1724, is a selective and potent inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). It has been extensively studied for its therapeutic potential in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammation.
Wirkmechanismus
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride selectively inhibits PDE4, which is responsible for the hydrolysis of cAMP. By inhibiting PDE4, 6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride increases the intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to a variety of physiological effects, such as smooth muscle relaxation, decreased inflammation, and improved cognitive function.
Biochemical and physiological effects:
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to reduce airway hyperresponsiveness, decrease inflammatory cell infiltration, and inhibit cytokine production in models of asthma and COPD. It has also been shown to improve learning and memory in animal models of Alzheimer's disease and depression. In addition, it has been investigated for its potential in treating cancer by inhibiting tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride has several advantages for use in laboratory experiments. It is a highly selective and potent inhibitor of PDE4, which makes it a valuable tool for studying cAMP signaling pathways. It is also relatively stable and easy to handle. However, there are some limitations to its use. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride. One area of interest is the development of more potent and selective PDE4 inhibitors for use in treating asthma, COPD, and other inflammatory diseases. Another area of interest is the investigation of 6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride's potential in treating other diseases, such as Alzheimer's disease, depression, and cancer. Additionally, further research is needed to fully understand the mechanisms underlying 6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride's effects on cAMP signaling and to optimize its use in laboratory experiments.
Synthesemethoden
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride can be synthesized using a multi-step process starting from 4-chloro-6-methoxypyrimidine. The synthesis involves the formation of an oxazepane ring and subsequent alkylation with the pyrimidine ring. The final product is obtained as a dihydrochloride salt.
Wissenschaftliche Forschungsanwendungen
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride has been widely used in scientific research to study the role of cAMP signaling in various physiological and pathological processes. It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects in preclinical models of asthma and COPD. It has also been investigated for its potential in treating other diseases, such as Alzheimer's disease, depression, and cancer.
Eigenschaften
IUPAC Name |
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-16-11-4-10(14-8-15-11)13-6-9-5-12-2-3-17-7-9/h4,8-9,12H,2-3,5-7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVFMWOFAOTWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NCC2CNCCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({8-[5-(trifluoromethyl)-2-pyridinyl]-1,8-diazaspiro[4.5]dec-1-yl}methyl)phenol](/img/structure/B5310808.png)
![(1R*,5S*,6r)-3-cyclopentyl-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5310824.png)
![methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5310828.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5310837.png)
![[1-[4-(dimethylamino)pyrimidin-2-yl]-3-(2-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5310844.png)
![2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5310846.png)
![1-acetyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5310849.png)
![1'-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5310855.png)
![1-(2,5-dimethoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5310861.png)
![2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline](/img/structure/B5310873.png)

![3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5310896.png)
